molecular formula C3H7NO2 B1212850 n-hydroxypropanamide CAS No. 2580-63-4

n-hydroxypropanamide

Numéro de catalogue: B1212850
Numéro CAS: 2580-63-4
Poids moléculaire: 89.09 g/mol
Clé InChI: RSIPQHOWTCNEBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

ZAMI-633, en tant qu'inhibiteur de l'uréase, subit probablement diverses réactions chimiques typiques des petites molécules organiques. Ces réactions peuvent inclure :

    Oxydation : Introduction d'atomes d'oxygène dans la molécule, modifiant potentiellement son activité ou sa stabilité.

    Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, ce qui peut également affecter les propriétés de la molécule.

    Substitution : Remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier l'activité ou la solubilité de la molécule.

Les réactifs et les conditions courants pour ces réactions dépendraient des groupes fonctionnels spécifiques présents dans ZAMI-633. Les principaux produits formés à partir de ces réactions comprendraient des versions modifiées de la molécule originale, potentiellement avec une activité biologique modifiée.

Applications de la recherche scientifique

ZAMI-633 a été principalement étudié pour son potentiel dans le traitement des infections urinaires en raison de son activité inhibitrice de l'uréase . Les inhibiteurs de l'uréase sont précieux dans la recherche médicale car ils peuvent empêcher l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone, une réaction qui peut contribuer à la pathogenèse de certaines infections. Au-delà de ses applications médicales, ZAMI-633 pourrait également être d'intérêt dans la recherche biochimique étudiant l'inhibition enzymatique et les voies métaboliques impliquant l'urée.

Mécanisme d'action

ZAMI-633 exerce ses effets en inhibant l'enzyme uréase . L'uréase catalyse l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone. En inhibant cette enzyme, ZAMI-633 peut réduire la production d'ammoniac, qui est un facteur clé dans la pathogenèse de certaines infections, en particulier dans les voies urinaires. Les cibles moléculaires de ZAMI-633 sont les sites actifs de l'enzyme uréase, où il se lie probablement et empêche l'enzyme de catalyser sa réaction.

Applications De Recherche Scientifique

Drug Development and Synthesis

N-hydroxypropanamide serves as an important building block in the synthesis of pharmaceuticals. Its ability to form chelates with metal ions is particularly valuable in the development of drugs targeting metalloenzymes, which are crucial for many biological processes. Research suggests that this compound could inhibit specific metalloenzymes, making it a candidate for further investigation in drug discovery.

Table 1: Comparison of this compound with Similar Compounds

Compound NameFunctional GroupsUnique Properties
This compoundHydroxamic acidPotential metal ion chelation and enzyme inhibition
N-HydroxybutyramideHydroxamic acidSimilar chelation properties, but different chain length
N-HydroxyacetamideHydroxamic acidLower reactivity due to smaller acyl group

The hydroxamic acid group in this compound is known for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer biology. Studies have shown that derivatives of this compound exhibit potent HDAC inhibitory activity and cytotoxic effects against various cancer cell lines, including colon, prostate, and lung cancers . These findings indicate its potential as an anticancer agent.

Case Study: HDAC Inhibition

A study published on novel n-hydroxypropenamides demonstrated their effectiveness against HDACs, showing significant cytotoxicity in human cancer cell lines. The compounds were synthesized based on the this compound scaffold and exhibited enhanced biological activity compared to traditional HDAC inhibitors like SAHA .

Potential Therapeutic Uses

This compound's structural features suggest potential applications beyond oncology. Its ability to interact with neurotransmitter systems has led researchers to explore its role as an inhibitor of GABA uptake, which could be beneficial in treating neuropathic pain . The compound's effects on various biological pathways highlight its versatility as a pharmacological agent.

Table 2: Potential Therapeutic Applications of this compound

Application AreaMechanism of ActionPotential Outcomes
Cancer TreatmentHDAC inhibitionReduced tumor growth and increased apoptosis
Neuropathic Pain ManagementGABA transporter inhibitionAlleviation of pain symptoms
Metalloenzyme InhibitionChelation of metal ionsModulation of enzymatic activity

Mécanisme D'action

ZAMI-633 exerts its effects by inhibiting the enzyme urease . Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, ZAMI-633 can reduce the production of ammonia, which is a key factor in the pathogenesis of certain infections, particularly in the urinary tract. The molecular targets of ZAMI-633 are the active sites of the urease enzyme, where it likely binds and prevents the enzyme from catalyzing its reaction.

Comparaison Avec Des Composés Similaires

ZAMI-633 peut être comparé à d'autres inhibiteurs de l'uréase, tels que l'acide acétohydroxamique et le flurofamide. Ces composés inhibent également l'uréase, mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques. L'unicité de ZAMI-633 réside dans sa structure spécifique et la manière particulière dont il interagit avec l'enzyme uréase, ce qui peut offrir des avantages en termes d'efficacité ou de sécurité .

Composés similaires :

    Acide acétohydroxamique : Un autre inhibiteur de l'uréase utilisé dans le traitement des infections urinaires.

    Flurofamide : Un inhibiteur de l'uréase avec des propriétés pharmacocinétiques différentes de celles de ZAMI-633.

Méthodes De Préparation

Les voies de synthèse spécifiques et les conditions de réaction de ZAMI-633 ne sont pas facilement disponibles dans le domaine public. En tant que médicament à petite molécule, il est probablement synthétisé par une série de réactions organiques impliquant la formation de structures hétérocycliques. Les méthodes de production industrielle impliqueraient généralement l'optimisation de ces voies de synthèse pour une production à grande échelle, assurant un rendement élevé et une pureté élevée tout en minimisant les coûts et l'impact environnemental.

Activité Biologique

N-Hydroxypropanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current findings from various studies to provide an overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.

This compound, with the molecular formula C3H7NO2\text{C}_3\text{H}_7\text{NO}_2, is characterized by the presence of both hydroxyl and amide functional groups. Its structure allows for significant interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes, notably histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.

  • HDAC Inhibition : this compound derivatives have demonstrated potent HDAC inhibitory activity. For instance, novel derivatives synthesized have shown IC50 values between 0.041–0.044 μM, indicating strong inhibition compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
  • Induction of Apoptosis : Compounds containing the this compound moiety have been observed to induce apoptosis in cancer cells. In particular, studies revealed that certain derivatives could arrest cell cycles at the G2/M phase and trigger both early and late apoptosis in human cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of various this compound derivatives:

Compound IDTarget EnzymeIC50 (μM)Cell Line TestedEffect Observed
10lHDAC60.041SW620Induced apoptosis
10mHDAC60.044PC-3Cell cycle arrest
3aUrease0.043H. pyloriInhibition of gastritis
3dUrease0.055H. pyloriInhibition of gastritis
3nUrease0.018H. pyloriComplete eradication

Case Studies

Case Study 1: Anticancer Activity
A study evaluated a series of N-hydroxypropenamides for their anticancer potential against human cancer cell lines (SW620, PC-3, NCI-H23). The results indicated that compounds with specific substitutions at the 4-oxoquinazoline scaffold exhibited significantly higher HDAC inhibitory activity and cytotoxicity than their counterparts . Notably, compounds 10l and 10m were highlighted for their strong bioactivity.

Case Study 2: Anti-Helicobacter Pylori Activity
Another investigation focused on arylamino-containing hydroxamic acids derived from this compound as urease inhibitors against Helicobacter pylori. Compounds 3a , 3d , and 3n showed remarkable urease inhibition with IC50 values as low as 0.018 μM, demonstrating their potential in treating gastritis and gastric ulcers caused by this pathogen .

Propriétés

IUPAC Name

N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPQHOWTCNEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180460
Record name Propionohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580-63-4
Record name N-Hydroxypropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2580-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxypropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIONOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-hydroxypropanamide
Reactant of Route 2
n-hydroxypropanamide
Reactant of Route 3
Reactant of Route 3
n-hydroxypropanamide
Reactant of Route 4
Reactant of Route 4
n-hydroxypropanamide
Reactant of Route 5
n-hydroxypropanamide
Reactant of Route 6
Reactant of Route 6
n-hydroxypropanamide
Customer
Q & A

Q1: How does propionohydroxamic acid exert its effect?

A1: Propionohydroxamic acid acts as a potent and competitive urease inhibitor. [, , ] Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, propionohydroxamic acid can disrupt this process, particularly relevant in the context of urinary tract infections and the formation of certain types of kidney stones. [, , , , ]

Q2: What are the downstream consequences of urease inhibition by propionohydroxamic acid?

A2: Inhibiting urease with propionohydroxamic acid primarily impacts the formation of struvite and carbonate apatite crystals in the urinary tract. [, , ] These crystals are often associated with infections caused by urease-producing bacteria. By reducing bacterial urease activity, this compound helps prevent the formation of these specific types of kidney stones. [, , ]

Q3: What is the molecular formula and weight of propionohydroxamic acid?

A3: The molecular formula of propionohydroxamic acid is C3H7NO2, and its molecular weight is 89.09 g/mol. []

Q4: Is there any spectroscopic data available to characterize propionohydroxamic acid?

A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to characterize propionohydroxamic acid. [, ] Additionally, crystallographic studies have revealed its three-dimensional hydrogen-bonded framework structure. []

Q5: Has the compatibility and stability of propionohydroxamic acid been studied?

A5: While detailed studies on material compatibility are limited, its use in pharmaceutical formulations suggests reasonable compatibility with common excipients. [, ] Stability under various conditions is crucial for formulation and storage. Research suggests that propionohydroxamic acid can be formulated to improve its stability and bioavailability. []

Q6: Have computational chemistry methods been applied to propionohydroxamic acid?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical speciation and thermodynamic properties of propionohydroxamic acid complexes, particularly with vanadium(V). [] These calculations helped model the tautomeric equilibria and understand the stability of different species formed in solution. []

Q7: How do structural modifications affect the activity of propionohydroxamic acid?

A7: Studies exploring structure-activity relationships have focused on modifying the side chain of aminohydroxamic acids, including propionohydroxamic acid. [, ] These modifications aimed to optimize metal ion chelation properties and influence the stability and biological activity of the resulting complexes. [, ]

Q8: What strategies can improve the stability and delivery of propionohydroxamic acid?

A8: Research indicates that propionohydroxamic acid can be formulated to enhance its stability. [] Although specific delivery strategies haven't been extensively studied, utilizing prodrug approaches, like attaching a glucose moiety, could offer targeted delivery to the colon by leveraging bacterial β-glucosidase activity. [, ]

Q9: What is known about the pharmacokinetics of propionohydroxamic acid?

A9: While detailed pharmacokinetic data is limited in the provided research, some studies suggest that orally administered propionohydroxamic acid can reach the colon and exert its urease-inhibiting effects. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: What evidence supports the efficacy of propionohydroxamic acid?

A10: In vitro studies demonstrate the ability of propionohydroxamic acid to inhibit urease activity. [, , , ] Animal studies, particularly in rat models, further support its efficacy in reducing urease activity in the colon and mitigating the formation of certain types of kidney stones. [, ]

Q11: Are there any known safety concerns associated with propionohydroxamic acid?

A11: While generally considered safe for its intended use, potential long-term effects require further investigation. [, ] The development of more potent and selective analogs could potentially address these concerns. [, ]

Q12: How is propionohydroxamic acid analyzed and quantified?

A12: Various analytical techniques have been employed, including potentiometric titrations to determine formation constants with metal ions. [, , ] Gas chromatography methods have been developed for quantifying trace amounts of potential impurities like hydroxylamine in propionohydroxamic acid drug substances and formulations. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.